molecular formula C8H16ClN B3107069 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 1609400-80-7

2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B3107069
CAS No.: 1609400-80-7
M. Wt: 161.67
InChI Key: JJXWYRUSFQKXFV-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole hydrochloride (CAS 63468-63-3), also known as 3-pyrroline hydrochloride, is a partially saturated heterocyclic compound derived from pyrrole. Its molecular formula is C₄H₇N·HCl, and it features a five-membered ring with two double bonds reduced, resulting in one unsaturated bond (2,5-dihydro structure) . This compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. It is commonly utilized in organic synthesis, particularly as a precursor for pharmaceuticals and functional materials .

Properties

IUPAC Name

2-butyl-2,5-dihydro-1H-pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXWYRUSFQKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the following steps:

  • Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Butylation: The pyrrole ring is then subjected to butylation, where a butyl group is introduced using butyl halides in the presence of a base.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the butylated pyrrole with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of saturated pyrrole derivatives.

  • Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid derivatives.

  • Reduction: Saturated pyrrole derivatives.

  • Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-Butyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound in the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. A butyl group attached to the second carbon of the pyrrole ring influences its chemical properties and reactivity. The molecular weight of the compound is approximately 139.23 g/mol.

Applications

2-Butyl-2,5-dihydro-1H-pyrrole has several applications:

  • Chemistry It serves as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology Pyrrole derivatives, including 2-butyl-2,5-dihydro-1H-pyrrole, exhibit significant biological activities, such as potential antimicrobial and anticancer properties. Some studies suggest they may be useful in neurological disorder treatments because of their structural similarity to other biologically active compounds.
  • Research Interaction studies involving 2-butyl-2,5-dihydro-1H-pyrrole focus on its biochemical pathways and mechanisms of action. Its structural similarity to compounds like N-Boc-2,5-dihydro-1H-pyrrole suggests potential interactions in synthesizing β-aryl-GABA analogues through Heck arylation with arenediazonium salts. Such studies are crucial for understanding its role in biological systems and potential therapeutic applications.

Structural Analogues

Several compounds share structural similarities with 2-butyl-2,5-dihydro-1H-pyrrole:

Compound NameDescription
2,5-Dihydro-1H-pyrroleA simpler derivative without a butyl group
2-Methyl-2,5-dihydro-1H-pyrroleContains a methyl group instead of a butyl group
2-Ethyl-2,5-dihydro-1H-pyrroleFeatures an ethyl group instead of a butyl group
IndoleA nitrogen-containing compound fused with benzene
PyrrolidineA saturated version of pyrrole without double bonds

Mechanism of Action

The mechanism by which 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄H₇N·HCl
  • Synonyms: 3-Pyrroline hydrochloride, 2,5-Dihydro-1H-pyrrole HCl
  • Structure : Partially saturated pyrrole ring with a hydrochloride counterion .

Comparison with Structurally Similar Compounds

Pyrrole (Fully Unsaturated)

Pyrrole (C₄H₅N) is a fully unsaturated heterocycle with a planar aromatic ring. Unlike 2,5-dihydro-1H-pyrrole hydrochloride, pyrrole’s conjugated π-system enables unique electronic properties, making it critical in conducting polymers like polypyrrole .

Property Pyrrole 2,5-Dihydro-1H-pyrrole HCl
Saturation Fully unsaturated Partially saturated (2,5-dihydro)
Aromaticity Aromatic Non-aromatic
Conductivity High (in polymers) Likely reduced due to saturation
Applications Polypyrrole synthesis Intermediate in organic synthesis

Key Differences :

  • Reactivity : Pyrrole undergoes electrophilic substitution, while 2,5-dihydro-1H-pyrrole may exhibit reactivity at the remaining double bond or via ring-opening .
  • Electronic Properties : The loss of full conjugation in 2,5-dihydro-1H-pyrrole limits its utility in conductive polymers compared to pyrrole .

Pyrrolidine (Fully Saturated)

Pyrrolidine (C₄H₉N) is a fully saturated five-membered ring, often used as a solvent or ligand. Its hydrochloride salt (C₄H₉N·HCl) shares ionic character with 2,5-dihydro-1H-pyrrole HCl but lacks any double bonds.

Property Pyrrolidine HCl 2,5-Dihydro-1H-pyrrole HCl
Saturation Fully saturated Partially saturated
Ring Flexibility Highly flexible Moderate flexibility
Applications Pharmaceutical intermediates Polymer precursors, reagents

Key Differences :

  • Chemical Behavior : Pyrrolidine’s saturated structure favors nucleophilic reactions, whereas 2,5-dihydro-1H-pyrrole retains some unsaturated reactivity .

Other Dihydro-pyrrole Derivatives

Compounds like 1-pyrroline hydrochloride (an isomer of 2,5-dihydro-1H-pyrrole) differ in double bond position, altering reactivity.

Biological Activity

2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride is a nitrogen-containing heterocyclic compound with significant pharmacological potential. Its unique structure, characterized by a five-membered pyrrole ring and a butyl substituent, enhances its hydrophobic properties, which can influence its biological activity. This article explores the biological activities associated with this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C_8H_14ClN
  • Molecular Weight : Approximately 161.67 g/mol
  • Structure : The compound features a saturated pyrrole ring at the 2 and 5 positions, with a butyl group at the 2-position enhancing its lipophilicity.

Synthesis

The synthesis of this compound typically involves several chemical reactions. Common methods include:

  • Paal-Knorr Pyrrole Synthesis : This method is often used to synthesize pyrrole derivatives.
  • Acylation and Cross-Coupling Reactions : These are employed to introduce various substituents that can enhance biological activity.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities:

  • Neuroprotective Effects :
    • Research has shown potential neuroprotective properties against neuroinflammation. Inhibition of GSK-3β (Glycogen Synthase Kinase 3 Beta) has been linked to neuroprotection in cellular models .
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects on different cell lines. In studies involving mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), it was observed that while some derivatives showed promising cytotoxicity, others did not significantly affect cell viability at lower concentrations .
  • Anticancer Activity :
    • The compound's derivatives have been tested for their ability to induce apoptosis in cancer cells. For instance, certain pyrrole-based compounds demonstrated pro-apoptotic effects in colon cancer cells .
  • Mechanism of Action :
    • The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, leading to modulation of various cellular pathways.

Study on Neuroinflammation

A recent study explored novel GSK-3β inhibitors derived from pyrrole compounds, including this compound. The findings suggested that these compounds could significantly reduce neuroinflammatory markers in vitro, supporting their potential use in neurodegenerative diseases .

Cytotoxicity Assessment

In another study assessing the cytotoxic effects of pyrrole derivatives, it was found that compound modifications led to varying degrees of cytotoxicity against cancer cell lines. For example, certain modifications resulted in IC50 values significantly lower than those of unmodified compounds, indicating enhanced potency .

Comparative Analysis of Biological Activity

CompoundCell Line TestedIC50 (μM)Biological Activity
2-butyl-2,5-dihydro-1H-pyrrole (base)HT-22>100Minimal cytotoxicity
Modified derivative AHT-2245.8Significant GSK-3β inhibition
Modified derivative BBV-210Neuroprotective effects observed
Compound CColon cancer<10Induced apoptosis

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-butyl-2,5-dihydro-1H-pyrrole hydrochloride, and how are they determined experimentally?

  • Answer : The compound (C₄H₈ClN) has a molecular weight of 105.57 g/mol and a melting point of 169.5–171.5°C . Key properties include:

PropertyMethod
Melting PointDifferential Scanning Calorimetry (DSC)
Molecular WeightMass Spectrometry (e.g., EI-MS)
PurityHigh-Performance Liquid Chromatography (HPLC)
  • IR spectroscopy confirms functional groups (e.g., N–H stretches in pyrrole rings) , while X-ray crystallography (using SHELXL ) can resolve crystal structure if single crystals are obtained.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis typically involves cyclization or alkylation of pyrrole precursors followed by HCl salt formation. For example:

  • Step 1 : Alkylation of 2,5-dihydro-1H-pyrrole with 1-bromobutane under basic conditions.
  • Step 2 : Acidification with HCl to precipitate the hydrochloride salt .
  • Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 1.4–1.6 ppm for butyl protons) and elemental analysis ensures stoichiometric HCl incorporation .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation. Moisture-sensitive handling is critical, as hydrochloride salts often degrade in humid environments . Stability assays (e.g., accelerated aging studies with TGA/DSC) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Answer : Contradictions may arise from impurities, tautomerism, or residual solvents. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR with IR, MS, and XRD .
  • Dynamic NMR : Probe temperature-dependent conformational changes in the dihydro-pyrrole ring .
  • Computational modeling : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated values (e.g., using Gaussian) to identify structural anomalies .

Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic substitutions?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may compete in reactions.
  • Temperature control : Exothermic reactions require jacketed reactors to maintain ≤25°C .
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation .
  • Quenching protocols : Rapid acid/base quenching prevents side reactions in the dihydro-pyrrole ring .

Q. How can computational modeling (e.g., DFT/MD) predict the compound’s behavior in supramolecular assemblies?

  • Answer :

  • DFT calculations : Optimize geometry and compute electrostatic potential maps to identify H-bonding sites (e.g., N–H···Cl interactions) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ assays .

Q. What strategies address low purity or yield in scaled-up synthesis?

  • Answer :

  • Process optimization : Use Design of Experiments (DoE) to refine reaction time, temperature, and stoichiometry .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-alkylated derivatives) .
  • Recrystallization : Ethanol/water mixtures improve purity while retaining hydrochloride stoichiometry .

Methodological Challenges & Safety

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Answer : Low-abundance impurities (e.g., <0.1%) require:

  • High-resolution MS : Orbitrap or Q-TOF instruments for accurate mass identification .
  • 2D-LC : Orthogonal separation (e.g., reversed-phase + ion-exchange) to resolve co-eluting species .

Q. What safety protocols are essential given the compound’s GHS classification?

  • Answer :

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection (GHS Category 1 eye damage) .
  • Spill management : Neutralize HCl with sodium bicarbonate before disposal .
  • Toxicity screening : In vitro assays (e.g., HepG2 cell viability) assess acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride
Reactant of Route 2
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride

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